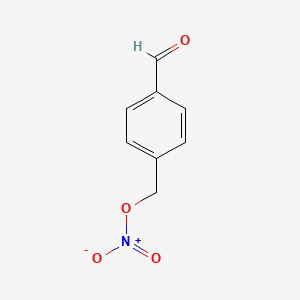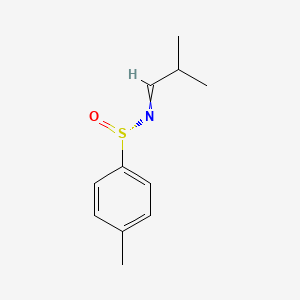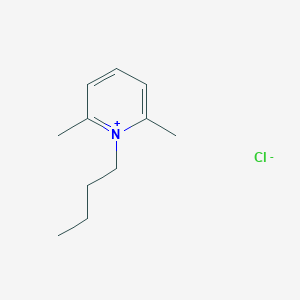
1-Butyl-2,6-dimethylpyridin-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-2,6-dimethylpyridin-1-ium chloride is an organic compound with the chemical formula C11H18ClN. It is a type of ionic liquid, which are salts in the liquid state at relatively low temperatures. This compound is known for its unique properties, such as high thermal stability, low volatility, and excellent solubility in water and various organic solvents .
Preparation Methods
1-Butyl-2,6-dimethylpyridin-1-ium chloride can be synthesized through a quaternization reaction. The typical synthetic route involves the reaction of 2,6-dimethylpyridine with butyl chloride in the presence of a suitable solvent, such as acetonitrile or dichloromethane. The reaction is usually carried out under reflux conditions for several hours, followed by purification through recrystallization or column chromatography .
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-Butyl-2,6-dimethylpyridin-1-ium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Complex Formation: It can form complexes with various metal ions, which can be used in catalysis and other applications.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Butyl-2,6-dimethylpyridin-1-ium chloride has a wide range of scientific research applications:
Chemistry: It is used as a solvent and catalyst in various organic reactions, including polymerization, alkylation, and condensation reactions.
Biology: The compound is used in the extraction and purification of biomolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 1-Butyl-2,6-dimethylpyridin-1-ium chloride involves its ability to interact with various molecular targets through ionic interactions and hydrogen bonding. The compound can disrupt the structure of biomolecules, such as proteins and nucleic acids, leading to changes in their function. It can also act as a catalyst by stabilizing transition states and intermediates in chemical reactions .
Comparison with Similar Compounds
1-Butyl-2,6-dimethylpyridin-1-ium chloride can be compared with other similar ionic liquids, such as:
1-Butyl-3-methylimidazolium chloride: This compound has a similar structure but contains an imidazolium ring instead of a pyridinium ring. It has different solubility and thermal stability properties.
1-Butyl-2,4-dimethylpyridin-1-ium chloride: This compound has a similar structure but with different methyl group positions. It has slightly different reactivity and solubility properties.
1-Butyl-2,6-diethylpyridin-1-ium chloride: This compound has ethyl groups instead of methyl groups, leading to different steric and electronic effects.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility of ionic liquids in various fields.
Properties
CAS No. |
469885-76-5 |
|---|---|
Molecular Formula |
C11H18ClN |
Molecular Weight |
199.72 g/mol |
IUPAC Name |
1-butyl-2,6-dimethylpyridin-1-ium;chloride |
InChI |
InChI=1S/C11H18N.ClH/c1-4-5-9-12-10(2)7-6-8-11(12)3;/h6-8H,4-5,9H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
NKHYCSWSTRVGRS-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[N+]1=C(C=CC=C1C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(NE)-N-[(2E)-2-hydroxyimino-1,2-bis(4-methylphenyl)ethylidene]hydroxylamine](/img/structure/B12569508.png)
![1H-Pyrazolo[3,4-d]thiazol-5-amine](/img/structure/B12569521.png)
![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,4-dimethoxybenzamide](/img/structure/B12569528.png)
![5-Bromo-2-[(1E)-3-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-en-1-yl]benzoic acid](/img/structure/B12569532.png)
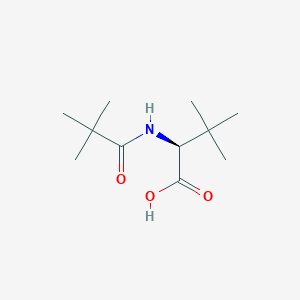


![[2-(Naphthalen-1-yl)ethoxy]acetic acid](/img/structure/B12569555.png)
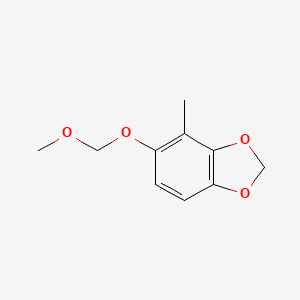
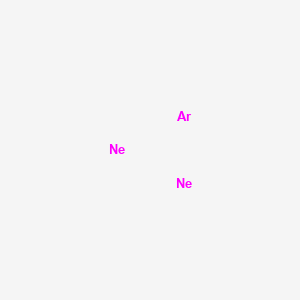
![N-[3-(Tribromomethanesulfonyl)benzoyl]glycine](/img/structure/B12569572.png)

